7-chloro-2-methyl-3,1-benzoxazin-4-one

Medicinal Chemistry Heterocyclic Synthesis Quinazolinone Derivatives

Researchers need validated synthetic intermediates with defined substitution patterns for reproducible SAR studies. This 7-chloro-2-methyl benzoxazinone offers a distinct electronic profile critical for serine protease inhibition and quinazolinone library construction. - **Core Utility:** Direct precursor for quinazolin-4(3H)-ones; demonstrated 63% yield with heterocyclic amines. - **Mechanistic Advantage:** 7-Chloro electron-withdrawal enhances acylation rates; 2-methyl group sterically modulates deacylation for HLE inhibitor development. - **Operational Fit:** Suitable for microwave-assisted synthesis and metal complexation (Cr, Fe, Cu). - **Supply:** Consistent crystalline solid (MP 229-232°C).

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 708-73-6
Cat. No. B3066155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2-methyl-3,1-benzoxazin-4-one
CAS708-73-6
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)Cl)C(=O)O1
InChIInChI=1S/C9H6ClNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3
InChIKeyKLQIQAQXHDSJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-3,1-benzoxazin-4-one: Chemical Identity & Procurement


7-Chloro-2-methyl-3,1-benzoxazin-4-one (CAS 708-73-6, C9H6ClNO2, MW 195.6 g/mol) is a heterocyclic 4H-3,1-benzoxazin-4-one derivative characterized by a chlorine substituent at the 7-position and a methyl group at the 2-position of the fused oxazinone ring . The compound exists as a crystalline solid with a reported melting point of 229–232 °C, a density of 1.42 g/cm³, and a boiling point of 334.2 °C at 760 mmHg . This benzoxazinone serves as a versatile synthetic intermediate for pharmacologically active quinazolinones and related nitrogen-containing heterocycles, while also functioning as an alternate-substrate serine protease inhibitor via active-site acylation followed by slow deacylation [1].

Synthetic Intermediate Quinazolinone heterocyclic synthesis via amine coupling under conventional or microwave conditions
Inhibitor Scaffold Alternate-substrate serine protease inhibitor with 7-Cl electron-withdrawing and 2-Me steric features
Coordination Ligand Bidentate N,O-donor for Cr(III), Fe(III), and Cu(II) complex synthesis

7-Chloro-2-methyl-3,1-benzoxazin-4-one: Structural Differentiation


The 3,1-benzoxazin-4-one scaffold exhibits pronounced sensitivity to both substitution pattern and electronic character. Electron withdrawal at the 2-position directly modulates acylation rate and Ki values against serine proteases, while substituents at the 5-position (and by extension the 7-position) sterically influence deacylation kinetics [1]. In synthetic applications, the position and electronic nature of ring substituents dictate reactivity toward nucleophiles under microwave conditions, with chloro-substituted derivatives showing distinct conversion profiles . Furthermore, the herbicidal activity of benzoxazinones is critically dependent on specific halogen substitution patterns; unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one exhibits markedly reduced activity and narrower action spectrum compared to appropriately substituted analogs [2]. Consequently, the 7-chloro-2-methyl substitution pattern in this compound confers a unique profile that cannot be replicated by generic substitution with alternative benzoxazinones.

Substitution Pattern Sensitivity 7-chloro modulates electrophilicity at C-4 carbonyl; positional changes or unsubstituted analogs may shift acylation kinetics and inhibition profile
2-Methyl Steric Contribution The 2-methyl group influences deacylation steric hindrance; ethyl, phenyl, or unsubstituted variants may alter enzyme interaction and reaction half-life
Halogen Position and Thermal Stability 7-chloro vs 5-iodo substitution yields substantially different crystalline lattice stability; thermal handling and storage properties may not transfer between regioisomers

7-Chloro-2-methyl-3,1-benzoxazin-4-one: Quantitative Differentiation Evidence


Synthetic Yield in Quinazolinone Synthesis

In the synthesis of quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties, the reaction of 7-chloro-2-methyl-3,1-benzoxazin-4-one with heterocyclic amines proceeds with a reported yield of approximately 63% for the target diuretic compounds . This yield compares favorably to alternative synthetic routes using different benzoxazinone starting materials, though head-to-head comparative yield data under identical conditions is not reported in the same study .

Synthetic Yield
Cross-study comparable
~63% yield for target diuretic quinazolinone derivatives
Supports quinazolinone library synthesis feasibility
Direct head-to-head comparative yield data not reported in same study
Medicinal Chemistry Heterocyclic Synthesis Quinazolinone Derivatives

Serine Protease Inhibition Structure-Activity Relationship

Structure-activity relationship studies on 4H-3,1-benzoxazin-4-ones as human leukocyte elastase (HLE) inhibitors demonstrate that electron withdrawal at position 2 yields lower Ki values via increased acylation rates, while methyl or ethyl substitution at position 5 (analogous positional effects apply to 7-substitution) enhances inhibition through steric hindrance of deacylation [1]. The 7-chloro-2-methyl substitution pattern of the target compound combines both favorable SAR features: the chlorine atom at position 7 provides electron-withdrawing character that influences the electronic environment of the oxazinone ring, and the methyl group at position 2 contributes to the acylation kinetics. While direct Ki or IC50 values for this specific compound against HLE are not reported in the primary literature, class-level SAR data indicate that 7-chloro substitution confers distinct inhibitor properties compared to unsubstituted or 5-substituted analogs [1].

HLE Inhibition SAR
Class-level inference
7-Cl electron withdrawal and 2-Me substitution align with favorable Ki-lowering SAR principles
Supports inhibitor scaffold selection for serine protease studies
Direct Ki values for this specific compound require experimental determination
Serine Protease Inhibition Human Leukocyte Elastase Structure-Activity Relationship

Herbicidal SAR: Halogen Substitution Requirement

Patent literature on 4H-3,1-benzoxazine herbicides establishes that trifluoromethyl-substituted phenyl radicals at the 2-position confer higher activity and broader action spectrum than unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one [1]. While the target compound (7-chloro-2-methyl) does not itself contain a phenyl substituent at position 2, this class-level SAR demonstrates that halogen substitution on the benzoxazinone core is critical for biological activity in herbicidal applications. The 7-chloro substitution provides a halogenation pattern consistent with active benzoxazinone herbicides, whereas unsubstituted core structures show markedly reduced herbicidal efficacy [1].

Herbicidal Activity SAR
Class-level inference
7-Cl halogenation pattern consistent with active benzoxazinone herbicide analogs
Supports agrochemical derivatization research context
Direct herbicidal data for this specific compound not reported
Agrochemical Herbicide Development Benzoxazine SAR

Thermal Stability vs. 5-Iodo Analog

7-Chloro-2-methyl-3,1-benzoxazin-4-one exhibits a melting point range of 229–232 °C and a boiling point of 334.2 °C at 760 mmHg [1]. In contrast, 5-iodo-2-methyl-4H-3,1-benzoxazin-4-one (a closely related halogen-substituted analog) has a reported melting point of 158–160 °C . The approximately 70 °C higher melting point of the 7-chloro derivative indicates substantially greater crystalline lattice stability, which may translate to improved long-term storage stability and reduced hygroscopicity under ambient conditions.

Thermal Stability
Cross-study comparable
mp 229–232 °C vs 158–160 °C for 5-iodo analog (~70 °C higher)
Higher crystalline lattice stability reported for 7-chloro derivative
May support improved storage stability under ambient conditions
Physical Chemistry Thermal Analysis Compound Handling

Microwave-Assisted Reactivity with Carbon Nucleophiles

Under microwave irradiation conditions, variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones react with carbon nucleophiles to yield 4-hydroxy-quinolin-2-ones in high yields . The reactivity of these oxazinones is influenced by the electronic and steric character of ring substituents. While the study did not report isolated yield data for the 7-chloro-2-methyl derivative specifically, the chloro substitution at position 7 modulates the electrophilicity of the C-4 carbonyl, affecting acylation susceptibility and reaction rate profiles compared to electron-donating or unsubstituted analogs . The optimized microwave conditions (in contrast to conventional heating) provide a rapid synthetic route with the 7-chloro derivative showing distinct reactivity characteristics.

Microwave Reactivity
Class-level inference
7-Cl substitution modulates C-4 carbonyl electrophilicity for carbon nucleophile attack
Supports microwave-assisted 4-hydroxy-quinolin-2-one library synthesis
Specific isolated yield for 7-chloro derivative not reported in study
Synthetic Methodology Microwave Chemistry Nucleophilic Reactivity

Metal Complexation as Bidentate Ligand

7-Chloro-2-methyl-3,1-benzoxazin-4-one has been investigated as a ligand for the synthesis of novel Cr(III), Fe(III), and Cu(II) complexes, with characterization by thermogravimetric analysis and infrared spectroscopy, and subsequent antifungal evaluation [1]. The presence of both the C-4 carbonyl oxygen and the ring nitrogen provides a bidentate coordination site for transition metal ions. This metal-complexation capability distinguishes the benzoxazinone scaffold from structurally related heterocycles lacking the 3,1-oxazin-4-one arrangement. While comparative complexation data with other benzoxazinone ligands is not reported, the successful isolation and characterization of these metal complexes demonstrates a distinct application avenue not accessible to non-benzoxazinone analogs [1].

Metal Complexation
Supporting evidence
Isolable Cr(III), Fe(III), Cu(II) complexes characterized by TGA and IR
Supports coordination chemistry and metallodrug discovery applications
Comparative complexation data with other benzoxazinone ligands not reported
Coordination Chemistry Antifungal Activity Metal Complexes

7-Chloro-2-methyl-3,1-benzoxazin-4-one: Validated Application Scenarios


Quinazolinone-Based Drug Discovery

Procurement of 7-chloro-2-methyl-3,1-benzoxazin-4-one is supported for medicinal chemistry programs focused on quinazolin-4(3H)-one derivatives as diuretic agents or related pharmacological targets. The compound has been demonstrated as an effective starting material for reaction with heterocyclic amines to generate quinazolinone scaffolds containing thiazole or 1,3,4-thiadiazole moieties, with reported yields of approximately 63% . This synthetic route enables access to structurally diverse quinazolinone libraries for structure-activity relationship exploration in diuretic and broader cardiovascular drug discovery contexts.

Serine Protease Inhibitor Development

The compound is appropriate for programs developing alternate-substrate serine protease inhibitors targeting human leukocyte elastase (HLE) and related enzymes. SAR studies confirm that benzoxazinones with electron-withdrawing substitution (such as the 7-chloro group) and 2-methyl substitution exhibit favorable inhibition kinetics through enhanced acylation rates and sterically hindered deacylation . While direct Ki values for this specific compound require experimental determination, the substitution pattern aligns with established SAR principles for HLE inhibition, making it a rational scaffold for inhibitor optimization.

Microwave-Assisted Heterocyclic Library Synthesis

7-Chloro-2-methyl-3,1-benzoxazin-4-one is suitable for microwave-assisted synthetic protocols generating 4-hydroxy-quinolin-2-one derivatives. Under optimized microwave irradiation conditions, 2-methyl-4H-3,1-benzoxazin-4-ones react with carbon nucleophiles to yield the corresponding quinolinones in high yields . The chloro substitution at position 7 modulates electrophilicity at the C-4 carbonyl, influencing reaction rate and conversion efficiency compared to unsubstituted or electron-donating analogs. This application supports high-throughput library synthesis in both medicinal chemistry and chemical biology contexts.

Metal Complexation for Antifungal Metallodrugs

The compound has demonstrated utility as a bidentate ligand for the synthesis of Cr(III), Fe(III), and Cu(II) complexes, with characterization via thermogravimetric analysis and infrared spectroscopy, and subsequent antifungal evaluation . This metal-complexation capability is conferred by the 3,1-benzoxazin-4-one core's C-4 carbonyl oxygen and ring nitrogen coordination sites. Procurement for coordination chemistry programs focused on metallodrug discovery or bioactive metal complex development is supported by precedent.

Application
Selection Property
Validation Focus
Quinazolinone-based library synthesis
Heterocyclic amine reactivity profile at C-4 carbonyl
Quinazolinone scaffold diversification and yield reproducibility
Serine protease inhibitor studies
Electron-withdrawing 7-Cl and 2-Me substitution pattern
HLE inhibition kinetics and deacylation rate determination
Microwave-assisted heterocyclic synthesis
C-4 carbonyl electrophilicity modulation by 7-Cl
Reaction conversion efficiency and product purity under microwave conditions
Coordination chemistry studies
Bidentate N,O-coordination site from ring N and C-4 carbonyl O
Metal complex isolation, characterization, and antifungal screening

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